molecular formula C4H11N3 B1360318 Piperazin-1-amine CAS No. 30651-60-6

Piperazin-1-amine

Cat. No. B1360318
CAS RN: 30651-60-6
M. Wt: 101.15 g/mol
InChI Key: IYPZRUYMFDWKSS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of piperazin-1-amine consists of a six-membered piperazine ring with an amino group (NH₂) attached to one of the nitrogen atoms. The compound is a colorless, crystalline solid with a molecular weight of approximately 101.15 g/mol .


Chemical Reactions Analysis

Piperazin-1-amine can participate in various chemical reactions, including acylation, alkylation, and condensation reactions. It can form derivatives by reacting with acyl chlorides, alkyl halides, or other electrophiles. These reactions allow for the modification of its chemical properties and functional groups .

Scientific Research Applications

  • Carbon Dioxide Capture : Piperazine is a novel solvent used in carbon dioxide (CO2) capture by absorption/stripping. It shows remarkable resistance to thermal degradation and oxidation, making it suitable for use at higher temperatures and pressures, potentially leading to overall energy savings in carbon capture processes (Freeman, Davis, & Rochelle, 2010). Another study highlights piperazine's efficiency in CO2 capture systems, though it notes the potential formation of carcinogenic compounds like N-nitrosopiperazine from nitrogen oxides in flue gas (Goldman, Fine, & Rochelle, 2013).

  • Chemical Synthesis and Material Science : Piperazine-based compounds are gaining attention due to their presence in many biologically active compounds. They have shown applications in antimicrobial, antioxidant, anticancer activities, DNA and protein binding, and as catalysts in ring-opening polymerization (ROP) (Kant, Kaur, Hilal, Aggarwal, & Maji, 2020). Piperazine's role in enhancing sulfuric acid-based new particle formation also has implications for its atmospheric fate, suggesting an important removal pathway in the environment (Ma, Xie, Elm, Shen, Chen, & Vehkamäki, 2019).

  • Biomedical Research : In the field of biomedical research, piperazine derivatives have been investigated for their potential in inhibiting enzymes like MMP-1, MMP-9, MMP-13, and TACE, which are relevant in various diseases including cancer (Levin, Chen, Du, Nelson, Wehr, Dijoseph, Killar, Skala, Sung, Sharr, Roth, Jin, Cowling, Di, Sherman, Xu, March, Mohler, Black, & Skotnicki, 2001).

  • Environmental Impact and Safety : While piperazine is efficient in CO2 capture, its interaction with environmental components, like its formation of N-mononitrosopiperazine in the stomach and its excretion in the urine, highlights the need for careful consideration of its environmental and health impacts (Bellander, Osterdahl, & Hagmar, 1985).

  • Advanced Applications : Piperazine has been used to modify carbon quantum dots for specific visual detection methods, demonstrating its potential in advanced scientific applications (Yang, Zhao, Liu, & Wang, 2019).

Future Directions

: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials : A Review on Analytical Methods for Piperazine Determination : Piperazin-1-amine | CID 147392 - PubChem : Recent developments in the synthesis of piperazines

properties

IUPAC Name

piperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3/c5-7-3-1-6-2-4-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPZRUYMFDWKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276410
Record name Piperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazin-1-amine

CAS RN

30651-60-6
Record name Piperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINOPIPERAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
CN Kavitha, JP Jasinski, BJ Anderson… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C12H16N4O2, the piperazine ring is in a slightly distorted chair conformation. In the molecule, the mean plane of the nitro group is twisted by 8.0 (3) from that of …
Number of citations: 6 scripts.iucr.org
JP Jasinski, B Anderson, HS Yathirajan, M Kaur - academia.edu
In the title compound, C12H16N4O2, the piperazine ring is in a slightly distorted chair conformation. In the molecule, the mean plane of the nitro group is twisted by 8.0 (3) from that of …
Number of citations: 0 www.academia.edu
JP Jasinski, B Anderson, HS Yathirajan, M Kaur - academia.edu
In the title compound, C14H18N4, the piperazine ring is in a slightly distorted chair conformation. The indole ring system is twisted from the piperazine ring, making a dihedral angle of …
Number of citations: 0 www.academia.edu
K Mondal, A Dey, S Mistri - Comments on Inorganic Chemistry, 2023 - Taylor & Francis
Piperazine, a six-membered nitrogen-based heterocycle, is widely distributed in nature and also has great therapeutic efficacy due to abundant of large number of biomolecules with …
Number of citations: 2 www.tandfonline.com
AY Emriye - Celal Bayar University Journal of Science, 2016 - dergipark.org.tr
In this study, potentially biological active new Schiff bases were synthesized in good yield from 1-amino-4-methylpiperazine and aromatic aldehydes as a 3-nitro-benzaldehyde, 4-fluoro-…
Number of citations: 21 dergipark.org.tr
MA Altamimi, A Hussain, S Alshehri, SS Imam… - Processes, 2020 - mdpi.com
… The chemical structure of 4-methyl-N-(thiophen-2-ylmethylene)piperazin-1-amine (AM-3 [C … The chemical structure of 4-methyl-N-(thiophen-2-ylmethylene)piperazin-1-amine (AM-3 [C …
Number of citations: 9 www.mdpi.com
N Mayer, M Schweiger, MC Melcher, C Fledelius… - Bioorganic & medicinal …, 2015 - Elsevier
Adipose triglyceride lipase (ATGL) catalyzes the degradation of cellular triacylglycerol stores and strongly determines the concentration of circulating fatty acids (FAs). High serum FA …
Number of citations: 20 www.sciencedirect.com
G Álvarez, C Perdomo, C Coronel, E Aguilera, J Varela… - Molecules, 2017 - mdpi.com
Molecules | Free Full-Text | Multi-Anti-Parasitic Activity of Arylidene Ketones and Thiazolidene Hydrazines against Trypanosoma cruzi and Leishmania spp. Next Article in Journal …
Number of citations: 26 www.mdpi.com
Y Imaeda, T Kuroita, H Sakamoto… - Journal of medicinal …, 2008 - ACS Publications
The coagulation enzyme factor Xa (FXa) has been recognized as a promising target for the development of new antithrombotic agents. We previously found compound 1 to be an orally …
Number of citations: 30 pubs.acs.org
BJ Tardiff, R McDonald, MJ Ferguson… - The Journal of Organic …, 2012 - ACS Publications
We report a diverse demonstration of synthetically useful chemoselectivity in the synthesis of di-, tri-, and tetraamines (62 examples) by use of Buchwald–Hartwig amination employing a …
Number of citations: 77 pubs.acs.org

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